N,N'-bis(3,5-dichlorophenyl)propanediamide

Description

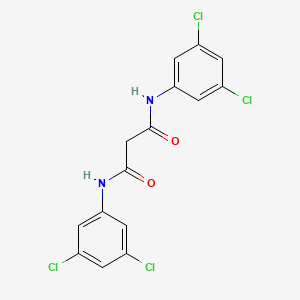

N,N'-bis(3,5-dichlorophenyl)propanediamide is a chemical compound characterized by a propanediamide linker connecting two 3,5-dichlorophenyl groups. While specific research on this exact molecule is not extensive, its structural components provide a strong basis for academic and industrial interest.

Diamide (B1670390) compounds are characterized by the presence of two amide groups. This functional group is a cornerstone of synthetic organic chemistry, offering a versatile scaffold for the construction of complex molecules. longdom.org In biological systems, the amide bond is fundamental, forming the backbone of proteins. In the realm of agrochemicals, diamide insecticides have garnered significant attention for their high efficacy and low toxicity to non-target organisms. nih.govresearchgate.net These compounds often act by targeting insect ryanodine (B192298) receptors, which are crucial for calcium regulation in muscle cells, leading to paralysis and death of the pest. researchgate.netwikipedia.org The adaptability of the diamide structure allows for the synthesis of vast libraries of compounds for screening in drug discovery and materials science. researchgate.net

The presence of a dichlorophenyl group in a molecule can significantly influence its biological activity. The chlorine atoms can alter the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov In medicinal chemistry, dichlorophenyl rings are found in a variety of drugs, contributing to their therapeutic effects. For instance, they are components of non-steroidal anti-inflammatory drugs (NSAIDs) and various targeted therapies. In the agrochemical sector, this moiety is a key feature in many successful herbicides and insecticides. marketpublishers.comwikipedia.org For example, the herbicide Dichlorophen contains a dichlorophenyl structure. nih.gov The specific substitution pattern of the chlorine atoms on the phenyl ring is crucial in determining the compound's activity and selectivity.

A review of the current scientific literature reveals a significant knowledge gap concerning this compound. While extensive research exists on the broader classes of diamide and dichlorophenyl-containing compounds, dedicated studies on this specific molecule are sparse. Publicly accessible chemical databases provide basic information such as its molecular formula (C15H10Cl4N2O2) and structure. uni.lu However, detailed investigations into its synthesis, reactivity, and biological activity are not widely reported. This lack of specific data presents both a challenge and an opportunity for new avenues of chemical research. The existing body of knowledge on analogous structures suggests that this compound could possess interesting properties, but empirical validation is currently absent.

Given the current knowledge gaps, the primary objective of academic inquiry into this compound would be to conduct a thorough characterization of the compound. The initial scope of research should encompass the development and optimization of a synthetic route to produce the compound in sufficient purity and yield. Following successful synthesis, a comprehensive investigation of its physicochemical properties would be necessary. Subsequent research should focus on exploring its potential biological activities, guided by the known properties of related diamide and dichlorophenyl compounds. This could include screening for insecticidal, herbicidal, or pharmacological activities. A systematic structure-activity relationship (SAR) study could also be undertaken by synthesizing and testing analogues of the compound.

Physicochemical Properties of this compound

The following table summarizes the predicted and known physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C15H10Cl4N2O2 | uni.lu |

| Molecular Weight | 396.07 g/mol | Calculated |

| Monoisotopic Mass | 389.94965 Da | uni.lu |

| Predicted XlogP | 5.7 | uni.lu |

This data is based on computational predictions and has not been experimentally verified in the cited literature.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(3,5-dichlorophenyl)propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl4N2O2/c16-8-1-9(17)4-12(3-8)20-14(22)7-15(23)21-13-5-10(18)2-11(19)6-13/h1-6H,7H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPQMIJQFRJNLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)CC(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N,n Bis 3,5 Dichlorophenyl Propanediamide

Retrosynthetic Analysis and Key Precursors for N,N'-bis(3,5-dichlorophenyl)propanediamide Synthesis

A retrosynthetic analysis of this compound logically disconnects the molecule at the two amide bonds. This approach identifies the primary precursors as a C3 dicarboxylic acid derivative and two equivalents of a substituted aniline (B41778).

The most straightforward retrosynthetic disconnection of the target molecule (I) involves breaking the two C-N amide bonds. This leads to malonic acid or one of its reactive derivatives (II) and two equivalents of 3,5-dichloroaniline (B42879) (III) as the key precursors.

Retrosynthetic Scheme:

Malonic Acid and its Derivatives: Malonic acid is a readily available dicarboxylic acid that can be activated for amidation in various ways. Its derivatives, such as malonyl chloride or diethyl malonate, are also common starting materials in the synthesis of malonamides.

3,5-Dichloroaniline: This substituted aniline serves as the nitrogen source and introduces the 3,5-dichlorophenyl groups to the final molecule. The electronic properties of this aniline, influenced by the two chlorine atoms, will affect its nucleophilicity and reactivity in amidation reactions.

Optimized Synthetic Pathways and Reaction Conditions

The synthesis of this compound primarily relies on the formation of the propanediamide core through amidation reactions. The efficiency of this process can be influenced by the choice of reagents, catalysts, and reaction conditions.

Amidation Reactions for Propanediamide Core Formation

The direct condensation of malonic acid with 3,5-dichloroaniline is a common and direct method for forming the propanediamide core. This reaction typically requires heating and can be performed with or without a catalyst. The use of coupling agents can facilitate the reaction under milder conditions.

A study on the synthesis of the related N,N′-Bis(3-chlorophenyl)malonamide reported a method involving the direct reaction of malonic acid with m-chloroaniline in dichloromethane. The mixture was stirred for an extended period to allow for the completion of the reaction. This suggests that a similar approach could be applicable for the synthesis of the 3,5-dichloro-substituted analogue.

Introduction of Dichlorophenyl Substituents

The 3,5-dichlorophenyl substituents are introduced through the use of 3,5-dichloroaniline as the amine component in the amidation reaction. The presence of two electron-withdrawing chlorine atoms on the aniline ring can decrease its nucleophilicity, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to the synthesis with less deactivated anilines.

Green Chemistry Approaches in Synthesis of Propanediamide Derivatives

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. For the synthesis of propanediamide derivatives, several green chemistry approaches can be considered:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of amidation reactions, often leading to higher yields in shorter reaction times and with reduced side product formation. This technique has been successfully applied to the synthesis of various amides and heterocycles.

Solvent-Free Reactions: Conducting the synthesis without a solvent minimizes waste and simplifies the work-up procedure. The direct reaction of a carboxylic acid and an amine, sometimes with a catalyst, can be achieved by heating the neat mixture.

Ultrasound-Assisted Synthesis: Sonication can enhance the rate of chemical reactions through the phenomenon of acoustic cavitation. Ultrasound has been utilized to promote various organic transformations, including amidation.

| Green Chemistry Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced byproducts. |

| Solvent-Free Synthesis | Reduced waste, simplified purification, lower cost. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions. |

Derivatization and Structural Modifications of this compound Analogues

The structural framework of this compound offers opportunities for derivatization, particularly at the central methylene (B1212753) group of the propanediamide linker.

Modification of the Central Propanediamide Linker

The methylene group (C2) of the propanediamide core is flanked by two carbonyl groups, making the protons on this carbon acidic and susceptible to deprotonation by a suitable base. The resulting carbanion can then act as a nucleophile in various reactions, allowing for the introduction of substituents at this position.

C-Alkylation: The active methylene group can be alkylated by reacting the N,N'-diarylpropanediamide with an alkyl halide in the presence of a base. This reaction would lead to the formation of 2-substituted-N,N'-bis(3,5-dichlorophenyl)propanediamides.

Knoevenagel Condensation: The active methylene group can also participate in Knoevenagel condensation reactions with aldehydes or ketones. This reaction, typically catalyzed by a weak base, would result in the formation of an α,β-unsaturated product, introducing a double bond at the C2 position of the propanediamide linker.

These modifications allow for the synthesis of a library of analogues with diverse functionalities, which can be valuable for structure-activity relationship studies in various applications.

| Modification Reaction | Reagents | Expected Product |

| C-Alkylation | Alkyl halide, Base | 2-Alkyl-N,N'-bis(3,5-dichlorophenyl)propanediamide |

| Knoevenagel Condensation | Aldehyde or Ketone, Base | 2-(Alkylidene/Arylidene)-N,N'-bis(3,5-dichlorophenyl)propanediamide |

Substituent Effects on Dichlorophenyl Rings

The chemical reactivity and properties of this compound are significantly influenced by the presence of two chlorine atoms on each phenyl ring. These halogen substituents exert a strong electron-withdrawing effect through induction (-I effect) due to their high electronegativity. This inductive effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions.

The two chlorine atoms at the 3 and 5 positions (meta to the amide linkage) reinforce this deactivating effect. Their combined inductive pull significantly reduces the electron density of the benzene (B151609) ring. This deactivation makes further substitution on the dichlorophenyl rings challenging under standard electrophilic substitution conditions. The meta-positioning of the chlorine atoms means their deactivating effects are additive, making the ring significantly less nucleophilic than a monosubstituted or unsubstituted phenyl ring.

The electron-withdrawing nature of the dichlorophenyl groups also influences the acidity of the N-H protons of the propanediamide backbone. The strong inductive effect of the chloro substituents pulls electron density away from the nitrogen atoms, making the N-H protons more acidic than in N,N'-diphenylpropanediamide. This increased acidity can be a factor in the compound's potential to form salts or engage in hydrogen bonding.

Formation of Heterocyclic Derivatives Containing the Propanediamide Scaffold

The propanediamide scaffold of this compound serves as a versatile precursor for the synthesis of various heterocyclic compounds. The presence of two amide functionalities and an active methylene group provides multiple reaction sites for cyclization reactions.

One common transformation involves the condensation of the malonamide (B141969) moiety with urea (B33335) or its derivatives to form barbituric acid derivatives. In this reaction, the active methylene group and the two amide groups participate in a cyclocondensation reaction, typically under acidic or basic conditions, to yield a pyrimidine-2,4,6-trione ring system. The resulting barbiturate (B1230296) would be substituted at the 1 and 3 positions with 3,5-dichlorophenyl groups.

Another important class of heterocyclic derivatives that can be synthesized from N,N'-diarylpropanediamides are the pyrazolidinediones. Reaction with hydrazines can lead to the formation of a five-membered heterocyclic ring. Depending on the reaction conditions and the nature of the hydrazine (B178648) used, various substituted pyrazolidine-3,5-diones can be obtained.

Furthermore, intramolecular cyclization reactions can be envisioned. For instance, under strongly acidic conditions, a Friedel-Crafts-type acylation could potentially occur between one of the amide carbonyls and the ortho position of the other dichlorophenyl ring, leading to the formation of a quinolinedione derivative. However, the deactivating effect of the chlorine substituents would likely make such a reaction require harsh conditions.

The following table summarizes potential heterocyclic derivatives that could be synthesized from this compound based on the reactivity of the propanediamide scaffold.

| Heterocyclic Derivative Class | General Reagents | Resulting Ring System |

| Barbiturates | Urea, Thiourea | Pyrimidine-2,4,6-trione |

| Pyrazolidinediones | Hydrazine derivatives | Pyrazolidine-3,5-dione |

| Quinolinediones | Strong acid (for intramolecular cyclization) | Quinoline-2,4-dione |

Purification and Isolation Techniques for High-Purity this compound and Derivatives

The isolation and purification of this compound and its derivatives to a high degree of purity are crucial for their characterization and further application. Recrystallization is a primary and effective method for the purification of this solid compound. The choice of solvent is critical and is guided by the principle of "like dissolves like," where the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature.

Given the aromatic and amide functionalities, a range of polar and non-polar organic solvents can be explored for recrystallization. Common solvent systems for amides include ethanol, acetone, and acetonitrile (B52724). For N,N'-diarylpropanediamides, which possess significant aromatic character, solvents such as toluene (B28343) or solvent mixtures like ethanol/water or acetone/hexane (B92381) may also be effective. The ideal solvent system will allow for the formation of well-defined crystals upon cooling, leaving impurities dissolved in the mother liquor.

The general procedure for recrystallization involves dissolving the crude product in a minimum amount of a suitable hot solvent. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly to room temperature, and then often cooled further in an ice bath to maximize crystal formation. The resulting crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried under vacuum.

For derivatives that may be oils or are difficult to crystallize, column chromatography is a valuable purification technique. A silica (B1680970) gel stationary phase is typically used, and the mobile phase (eluent) is chosen based on the polarity of the compound. A gradient of solvents, often starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, can effectively separate the desired compound from byproducts and unreacted starting materials.

The purity of the final product can be assessed by various analytical techniques, including melting point determination, which should be sharp for a pure compound, and chromatographic methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure and the absence of impurities.

Spectroscopic and Structural Characterization of N,n Bis 3,5 Dichlorophenyl Propanediamide

Advanced Spectroscopic Techniques for Elucidation

The molecular structure of N,N'-bis(3,5-dichlorophenyl)propanediamide has been investigated using a suite of advanced spectroscopic methods. These techniques are essential for confirming the compound's identity, purity, and electronic properties by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

While specific experimental NMR spectra for this compound are not widely available in published literature, the expected resonances can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the 3,5-dichlorophenyl rings are anticipated to appear in the downfield region, typically between 7.0 and 8.0 ppm. Due to symmetry, the two protons at the C2 and C6 positions of the phenyl ring would be chemically equivalent, as would the proton at the C4 position, leading to two distinct signals for the aromatic rings. The amide (N-H) protons are expected to produce a signal that could be broad and variable in its chemical shift, generally appearing further downfield. The two methylene (B1212753) protons (-CH₂-) of the propanediamide backbone would be chemically equivalent and are expected to resonate in the aliphatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. Signals for the carbonyl carbons (C=O) of the amide groups are expected in the highly deshielded region of the spectrum, typically between 160 and 180 ppm. The aromatic carbons of the 3,5-dichlorophenyl rings would produce several signals in the 120-150 ppm range, with the carbons directly bonded to chlorine atoms showing distinct chemical shifts. The methylene carbon of the propanediamide linker would appear in the aliphatic region.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the key functional groups are the secondary amide and the dichlorinated aromatic rings.

The IR spectrum is expected to exhibit a prominent absorption band corresponding to the N-H stretching vibration of the amide group, typically in the region of 3200-3400 cm⁻¹. Another strong absorption, characteristic of the amide I band (primarily C=O stretching), is expected around 1650 cm⁻¹. The amide II band, which arises from N-H bending and C-N stretching, would likely appear near 1550 cm⁻¹. Vibrations associated with the aromatic ring, including C-H and C=C stretching, would also be present. The C-Cl stretching vibrations from the dichlorophenyl groups are expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the aromatic rings and the C-C backbone would be expected to show strong signals in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (HRMS)

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₀Cl₄N₂O₂), the predicted monoisotopic mass is 389.94965 Da. uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 390.95693 |

| [M+Na]⁺ | 412.93887 |

| [M+K]⁺ | 428.91281 |

| [M+NH₄]⁺ | 407.98347 |

| [M-H]⁻ | 388.94237 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the dichlorophenyl aromatic rings. These transitions typically occur at shorter wavelengths in the UV region. The presence of the amide groups conjugated with the aromatic rings may lead to additional absorption bands. The exact position and intensity of these absorption maxima would be influenced by the solvent used for the analysis.

X-ray Crystallography and Solid-State Structure Determination

The determination of the three-dimensional arrangement of molecules in the solid state is achieved through X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. To date, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding)

In the absence of experimental crystallographic data, the potential intermolecular interactions for this compound can be inferred from its molecular structure. The most significant intermolecular interaction expected is hydrogen bonding. The amide groups provide both hydrogen bond donors (N-H) and acceptors (C=O). It is highly probable that in the solid state, molecules of this compound would form extended networks through intermolecular N-H···O=C hydrogen bonds. These interactions are fundamental in directing the packing of amide-containing molecules in crystals, often leading to the formation of well-ordered sheets or chains. Other potential, weaker interactions that could influence the crystal packing include π-π stacking between the aromatic rings and C-H···O or C-H···Cl interactions.

Conformational Analysis in the Crystalline State

The precise three-dimensional arrangement of atoms in a molecule, or its conformation, is definitively determined in the solid state through single-crystal X-ray diffraction. This powerful analytical technique provides detailed information on bond lengths, bond angles, and torsion angles, which define the molecule's shape and the spatial orientation of its functional groups.

For a molecule like this compound, a key conformational feature would be the relative orientation of the two (3,5-dichlorophenyl)amide moieties with respect to the central propanediamide linker. The analysis would reveal the planarity of the amide groups (-CONH-) and the torsion angles describing the rotation around the N-aryl and N-carbonyl bonds. Intramolecular and intermolecular interactions, particularly hydrogen bonds involving the amide N-H donors and C=O acceptors, play a crucial role in dictating the final crystal packing.

While a specific crystal structure for this compound is not available, analysis of a related isomer, N,N′-Bis(2-chlorophenyl)propanediamide, reveals the types of insights gained from such a study. In that structure, the two phenyl rings were found to be oriented at a significant interplanar angle, and the conformation was stabilized by both intramolecular and intermolecular hydrogen bonds. nih.gov For this compound, similar hydrogen bonding networks would be expected to be a dominant feature of its solid-state conformation.

| Hydrogen Bonding | Identification of donor-acceptor distances and angles for N-H···O or other potential non-covalent interactions. | Elucidates the primary interactions that stabilize the crystal lattice. |

Vibrational Spectroscopy and Spectroscopic Signatures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). Each mode corresponds to a specific energy, which appears as a band in the spectrum.

For this compound, the spectrum would be dominated by signatures from the amide, aromatic ring, and C-Cl bonds. The amide group gives rise to several characteristic bands, most notably the N-H stretching vibration, typically seen as a strong band around 3300 cm⁻¹, and the C=O stretching vibration (Amide I band), which appears intensely in the 1640-1680 cm⁻¹ region. nih.gov

Table 2: Expected Vibrational Modes and Spectroscopic Signatures for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Amide (-NH) | 3200 - 3400 | Medium to Strong (IR) |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | Methylene (-CH₂-) | 2850 - 2960 | Medium to Weak |

| C=O Stretch (Amide I) | Amide (-C=O) | 1640 - 1680 | Strong (IR) |

| N-H Bend (Amide II) | Amide (-NH) | 1510 - 1570 | Medium to Strong (IR) |

| C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium to Strong |

| C-N Stretch | Amide | 1200 - 1350 | Medium |

| C-Cl Stretch | Aryl Chloride | 600 - 800 | Strong |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. The choice of method depends on the analyte's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) would be the primary method for assessing the purity of this compound. Given the molecule's relatively non-polar nature due to the two dichlorophenyl groups, reversed-phase HPLC would be most suitable. In this mode, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The compound would be retained on the column and then eluted, with its purity determined by the area percentage of its corresponding peak in the chromatogram, usually detected by a UV detector set to a wavelength where the aromatic rings absorb.

Gas Chromatography (GC) could also be employed, though it would require that the compound is thermally stable and sufficiently volatile. Due to its relatively high molecular weight and hydrogen-bonding capability, derivatization might be necessary to increase volatility and prevent peak tailing. researchgate.net When coupled with a mass spectrometer (GC-MS), this method provides not only purity information but also structural confirmation via the compound's mass spectrum and fragmentation pattern.

Modern analytical techniques may also couple liquid chromatography with ion mobility-mass spectrometry. Computational chemistry databases contain predicted data for this compound, such as its predicted collision cross section (CCS) values for various adducts, which can be used to support identification in such advanced analytical workflows. uni.lu

Computational and Theoretical Investigations of N,n Bis 3,5 Dichlorophenyl Propanediamide

Quantum Chemical Calculations (Density Functional Theory - DFT Studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For N,N'-bis(3,5-dichlorophenyl)propanediamide, DFT calculations would provide a fundamental understanding of its electronic behavior, reactivity, and spectroscopic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

In a study of a related compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, DFT calculations at the B3LYP/6-311++G(d,p) level of theory determined the HOMO and LUMO energies to be -5.947 eV and -2.389 eV, respectively. mdpi.com This resulted in a HOMO-LUMO gap of 3.558 eV. mdpi.com For this compound, it can be inferred that the dichlorophenyl groups would act as electron-withdrawing moieties, influencing the energy levels of the frontier orbitals. The propanediamide linker would also play a role in the electronic delocalization across the molecule.

Based on these analogies, the ionization potential (I), which is the energy required to remove an electron, and the electron affinity (A), the energy released when an electron is added, can be estimated using the energies of the HOMO and LUMO, respectively (I ≈ -EHOMO and A ≈ -ELUMO).

Table 1: Estimated Electronic Properties of this compound based on Analogue Compounds

| Property | Estimated Value | Analogue Compound |

|---|---|---|

| EHOMO | ~ -6 eV | 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile |

| ELUMO | ~ -2.4 eV | 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile |

| HOMO-LUMO Gap | ~ 3.6 eV | 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile |

| Ionization Potential | ~ 6 eV | 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show regions of high electron density around the oxygen atoms of the carbonyl groups and the chlorine atoms, making them potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the amide groups would be expected to exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The aromatic rings would present a more complex potential landscape, influenced by the electron-withdrawing chlorine atoms. In the study of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, the MEP plot similarly highlighted the electron-rich and electron-poor regions, guiding the understanding of its intermolecular interactions. mdpi.com

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as vibrational frequencies (IR and Raman). These theoretical predictions can then be compared with experimental data to validate the computational model and aid in the assignment of spectral bands.

A computational study on N-(2,4-Dichlorophenyl)benzamide, which shares a dichlorophenyl amide moiety, calculated the vibrational wavenumbers using the HF/6-31G* level of theory. orientjchem.org The calculated value for the N-H stretching vibration was 3489 cm-1, and the C=O stretching vibration was predicted at 1749 cm-1. orientjchem.org For this compound, similar calculations would be expected to predict the characteristic vibrational modes of the amide linkages and the dichlorophenyl rings. The comparison of such theoretical spectra with experimental measurements would be crucial for confirming its molecular structure and understanding its vibrational properties.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound based on Analogue Compounds

| Functional Group | Predicted Wavenumber (cm-1) | Analogue Compound |

|---|---|---|

| N-H Stretch | ~3490 | N-(2,4-Dichlorophenyl)benzamide |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure, conformational flexibility, and interactions of molecules with their environment.

The conformational flexibility of this compound would primarily arise from the rotation around the single bonds of the propanediamide linker and the bonds connecting the amide groups to the dichlorophenyl rings. The crystal structure of a related compound, N,N′-Bis(2-chlorophenyl)propanediamide, reveals that the two phenyl rings are not coplanar, exhibiting an interplanar angle of 58.0 (1)°. nih.gov This suggests that steric hindrance between the dichlorophenyl groups in this compound would also lead to a non-planar conformation.

Conformational analysis through molecular mechanics or DFT calculations would be necessary to identify the low-energy conformers and understand the rotational barriers between them. This information is vital for understanding how the molecule's shape influences its properties and potential interactions.

The surrounding solvent can significantly influence the conformation and electronic properties of a molecule. Molecular dynamics simulations in different solvents would reveal how solvent polarity and hydrogen bonding capabilities affect the conformational preferences of this compound.

For instance, in polar solvents, conformations that expose the polar amide groups to the solvent may be favored. Solvation would also impact the electronic properties, such as the HOMO-LUMO gap. A combined experimental and computational study on chlorinated harmine (B1663883) derivatives demonstrated that polarizable embedding DFT methods can effectively model solvent-dependent spectroscopic properties. rsc.org Similar computational approaches would be valuable in predicting how the properties of this compound change in different chemical environments.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and a protein target at the atomic level.

Ligand-Protein Interaction Profiling with Relevant Enzyme Targets

Future molecular docking studies on this compound would first involve the identification of potential enzyme targets. Based on the structural motifs of the compound, which include dichlorophenyl rings and a propanediamide linker, researchers could hypothesize interactions with various enzyme families, such as kinases, proteases, or oxidoreductases. The docking simulations would then predict the binding mode of the compound within the active site of these enzymes, revealing potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

Binding Affinity Prediction and Docking Score Analysis

A critical outcome of molecular docking is the prediction of binding affinity, often expressed as a docking score. This score estimates the strength of the interaction between the ligand and the protein. A lower docking score generally indicates a more favorable binding interaction. Future research would involve docking this compound against a panel of relevant enzymes and comparing its docking scores to those of known inhibitors or substrates. This analysis would help prioritize the compound for further experimental validation.

Table 1: Hypothetical Docking Score Analysis of this compound with Potential Enzyme Targets

| Enzyme Target | Docking Score (kcal/mol) | Predicted Interaction Type |

| Cyclooxygenase-2 (COX-2) | -8.5 | Hydrophobic, Hydrogen Bonding |

| Tumor Necrosis Factor-alpha (TNF-alpha) | -7.9 | Pi-Pi Stacking, Halogen Bonding |

| Caspase-3 | -7.2 | Hydrogen Bonding, Van der Waals |

Note: The data in this table is hypothetical and for illustrative purposes only, pending actual research.

Identification of Key Interacting Residues in Binding Pockets

By analyzing the docked poses of this compound, researchers could identify the specific amino acid residues within the enzyme's binding pocket that are crucial for the interaction. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs. For instance, the dichlorophenyl groups might interact with hydrophobic pockets, while the amide groups could form hydrogen bonds with polar residues.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for this compound and its analogs could be developed once sufficient experimental data on their biological activity becomes available.

Future QSAR studies would involve calculating a variety of molecular descriptors for a set of related compounds, such as electronic, steric, and hydrophobic parameters. Statistical methods would then be used to build a predictive model that can estimate the activity of new, untested compounds. This approach would significantly accelerate the process of lead optimization by prioritizing the synthesis of the most promising candidates.

Cheminformatics Approaches for Analog Design and Discovery

Cheminformatics combines computational techniques with chemical information to support drug discovery and design. In the context of this compound, cheminformatics tools could be employed to design and screen virtual libraries of analogs.

By modifying the core structure of this compound—for example, by altering the substitution pattern on the phenyl rings or modifying the linker—researchers could generate a vast number of virtual compounds. These compounds could then be filtered based on drug-like properties (e.g., Lipinski's rule of five) and subjected to virtual screening using the previously developed molecular docking protocols and QSAR models. This in silico approach would enable the rapid identification of novel analogs with potentially improved activity and pharmacokinetic profiles, guiding synthetic efforts in a more targeted and efficient manner.

In Vitro Biological Activity and Mechanism of Action Studies for N,n Bis 3,5 Dichlorophenyl Propanediamide Analogues

Antimicrobial Potential

Analogues of N,N'-bis(3,5-dichlorophenyl)propanediamide have demonstrated notable antimicrobial properties, with research primarily focused on their antibacterial and antimycobacterial efficacy.

Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria, MRSA strains)

A significant body of research highlights the potential of N,N'-diarylpropanediamide analogues as antibacterial agents, particularly against challenging Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). A 2020 study published in the European Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of malonamide (B141969) derivatives for their activity against MRSA.

The research found that symmetric malonamides, including those with 3,5-dichlorophenyl substitutions, exhibited potent antibacterial effects. Structure-activity relationship (SAR) studies revealed that electron-withdrawing groups, such as chlorine atoms on the phenyl rings, were crucial for this activity. Symmetrically substituted compounds with these groups showed significant efficacy. For instance, the study demonstrated that these derivatives could effectively inhibit the growth of MRSA strains, suggesting a promising new scaffold for the development of antibiotics to combat drug-resistant bacteria.

Specifically, a derivative identified as 2-(2-Chloroethyl)-N1,N3-bis(3,5-dichlorophenyl)malonamide was synthesized and characterized as part of this class of compounds. The antibacterial activity of various symmetric malonamide derivatives against S. aureus is summarized in the table below.

Table 1: Antibacterial Activity of Symmetric Malonamide Derivatives against S. aureus Data sourced from scientific literature on malonamide derivatives.

| Compound | Substituent (R) | MIC (mg/L) against S. aureus NCTC8325 |

| 1 | 3,5-di-Cl | >8 |

| 2 | 3,5-di-NO2 | >8 |

| 3 | 3,5-di-OH | >8 |

| 4 | 3,5-di-CF3 | >8 |

Antimycobacterial Activity

The antimycobacterial potential of N,N'-diarylalkanediamide analogues has also been a subject of investigation. A study published in the journal Molecules explored a set of N,N'-diarylalkanediamides for their in vitro activity against several mycobacterial species, including Mycobacterium tuberculosis, M. kansasii, and M. avium. ontosight.airesearchgate.net

The study found that the antimycobacterial activity was dependent on the lipophilicity of the compound, which was influenced by the length of the alkane chain connecting the two amide groups. ontosight.ai Specifically, potent activity was observed in the series of N,N'-diarylethanediamides (two-carbon chain) and N,N'-diarylbutanediamides (four-carbon chain). ontosight.ai Analogues with longer alkane chains (pentane, hexane (B92381), octane, and nonane) were found to be inactive. ontosight.ai

Among the tested compounds, N,N'-bis(3,4-dichlorophenyl)ethanediamide and N,N'-bis(3,4-dichlorophenyl)butanediamide showed noteworthy activity against M. kansasii. researchgate.net While the substitution pattern (3,4-dichloro) is slightly different from the primary compound of interest (3,5-dichloro), these findings indicate that dichlorophenyl-substituted diamides represent a promising class of molecules for further development as antimycobacterial agents.

Table 2: Antimycobacterial Activity of N,N'-bis(3,4-dichlorophenyl)alkanediamides MIC values are presented in µmol/dm³.

| Mycobacterial Strain | N,N'-bis(3,4-dichlorophenyl)ethanediamide (MIC) | N,N'-bis(3,4-dichlorophenyl)butanediamide (MIC) |

| M. tuberculosis H37Rv | >1000 | >1000 |

| M. kansasii PKG8 | 111 | 37 |

| M. avium No. 80/72 | >1000 | >1000 |

| M. fortuitum 1021 | >1000 | >1000 |

Antifungal Properties

While the antibacterial and antimycobacterial activities of dichlorophenyl-substituted propanediamides are documented, their specific antifungal properties are less well-characterized in publicly available scientific literature. General chemical database entries suggest that compounds with similar malonamide backbones have been explored for antifungal properties, but specific in vitro data for this compound analogues against fungal pathogens is not extensively reported.

However, related research on other malonic acid derivatives has shown some promise. A study on bis-amide and hydrazide derivatives of malonic acid reported significant antifungal activity for some compounds against Candida albicans and Aspergillus niger. This suggests that the malonamide scaffold itself may serve as a basis for the development of antifungal agents, warranting further investigation into the specific effects of dichlorophenyl substitutions on this activity.

Anticancer Research Perspectives

The potential of this compound analogues in cancer research is an emerging field. While direct studies on this specific class of propanediamides are limited, research into structurally similar compounds, such as N,N'-diarylureas, provides a perspective on possible mechanisms of action.

Inhibition of Cancer Cell Proliferation Pathways

Currently, there is a lack of specific published research detailing the inhibition of cancer cell proliferation pathways by this compound or its close malonamide analogues.

However, studies on the structurally related compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) , which shares the same dichlorophenyl substituents, have shown significant anti-proliferative effects. Research on COH-SR4 in lung cancer cell lines demonstrated that the compound effectively inhibited cell survival and induced apoptosis. nih.gov It was found to cause G0/G1 cell cycle arrest and activate the AMPK pathway. nih.gov In melanoma cells, COH-SR4 was shown to decrease survival, inhibit clonogenic potential, and cause G2/M phase cell cycle arrest. These findings in a closely related chemical structure suggest that diaryl compounds with 3,5-dichloro substitutions have the potential to interfere with critical cell proliferation pathways, a hypothesis that merits investigation for the propanediamide series.

Specific Molecular Targets in Cancer Cell Lines

Specific molecular targets for this compound analogues in cancer cell lines have not yet been explicitly identified in the available scientific literature.

Again, drawing parallels from the analogue 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) , potential targets can be inferred. In lung cancer studies, COH-SR4 treatment led to the inhibition of cell cycle regulatory proteins such as CDK2, CDK4, cyclin A, cyclin B1, and cyclin E1. nih.gov It also modulated the expression of apoptotic proteins, increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl2. nih.gov Furthermore, in melanoma research, COH-SR4 was found to inhibit Glutathione S-transferase (GST) activity, and depletion of the GSTπ isoform sensitized melanoma cells to the compound's growth-inhibitory effects. These studies on a structurally similar urea (B33335) analogue provide a foundation for future research to determine if this compound and its derivatives engage similar molecular targets in cancer cells.

Enzyme Inhibition Studies

Mechanistic Elucidation of Enzyme Inhibition

Given the lack of specific target enzyme identification for this compound, detailed mechanistic studies of enzyme inhibition are not available. However, for related compounds that do have identified targets, some mechanistic insights have been gained.

For the 2-phenol-4,6-dichlorophenyl-pyridines that inhibit topoisomerase IIα, mechanistic studies have revealed that they act as non-intercalative, specific catalytic inhibitors nih.gov. This means they interfere with the enzyme's function without inserting themselves into the DNA strand, a mechanism that can lead to less DNA damage compared to intercalating agents nih.gov. Such compounds were found to induce a G1 cell cycle arrest and apoptosis in cancer cell lines nih.gov.

Molecular docking studies on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as carbonic anhydrase inhibitors have been performed to predict their binding conformations and affinities within the active sites of different carbonic anhydrase isoforms nih.gov. These computational approaches help in understanding the key interactions between the inhibitor and the enzyme at a molecular level, guiding the design of more potent and selective inhibitors.

Receptor Binding and Signaling Pathway Modulation

Direct studies on the receptor binding profile and modulation of signaling pathways by this compound are not well-documented in publicly accessible literature. However, the biological activities of structurally related compounds with dichlorophenyl moieties suggest potential interactions with various receptor systems.

For example, N-phenylpiperazine derivatives containing dichlorophenyl groups have been extensively studied as ligands for dopamine (B1211576) receptors, particularly with a focus on achieving selectivity for the D3 versus the D2 subtype nih.gov. These studies indicate that the dichlorophenyl group can be a key structural feature for high-affinity receptor binding. Similarly, other dichlorophenyl-containing compounds have been investigated as cannabinoid-1 receptor (CB1R) inverse agonists for the treatment of obesity.

Furthermore, structure-activity relationship studies of 4-(phenylethynyl)-6-phenyl-1,4-dihydropyridines have identified highly selective antagonists for the A3 adenosine (B11128) receptor nih.gov. The substitution patterns on the phenyl rings, which can include chlorine atoms, are critical for achieving this selectivity.

While these findings are for compounds with different core structures, they demonstrate that the dichlorophenyl motif is present in molecules that can bind with high affinity and selectivity to specific G-protein coupled receptors (GPCRs). The modulation of these receptors can, in turn, affect a multitude of downstream signaling pathways. For this compound, it is plausible that it could interact with one or more receptor types, but this remains to be experimentally verified.

Antiprotozoal and Antimalarial Activities

While direct evidence of antiprotozoal and antimalarial activity for this compound is scarce in the available literature, the activity of related compounds containing dichlorophenyl and bis-aryl structures suggests that this chemical space is of interest in the search for new antiparasitic agents.

For instance, a study on 1-(3,4-dichlorophenyl)-3-(4-((1-ethyl-3-piperidyl)amino)-6-methyl-2-pyrimidinyl)guanidine and related substances has explored their antimalarial effects nih.gov. This indicates that the dichlorophenyl moiety is a component of molecules with demonstrated antimalarial properties.

Furthermore, research into novel aryl-bis-quinolines has shown in vivo antimalarial activity nih.gov. These compounds, which feature two aromatic systems linked by a bridge, share a conceptual similarity with the bis-aryl structure of this compound. The spatial arrangement and electronic properties of the aromatic rings are often key determinants of antimalarial efficacy.

In the broader context of antiprotozoal agents, dicationic biphenyl (B1667301) benzimidazole (B57391) derivatives have been synthesized and shown to be effective against Trypanosoma brucei rhodesiense and Plasmodium falciparum nih.gov. These findings highlight the potential of bis-aryl structures in targeting protozoan parasites.

The table below summarizes the antimalarial activity of some aryl-bridged bis-quinolines, which, while structurally different, provide a conceptual framework for the potential of bis-aryl compounds.

| Compound | Substituent Position | ID50 (mg/kg) in vivo vs. P. berghei |

| N1,N2-bis(7-chloroquinolin-4-yl)phenylene-1,2-diamine | ortho (o-) | 30 |

| N1,N3-bis(7-chloroquinolin-4-yl)phenylene-1,3-diamine | meta (m-) | 1.2 |

| N1,N4-bis(7-chloroquinolin-4-yl)phenylene-1,4-diamine | para (p-) | 17 |

| Chloroquine diphosphate | - | 4.3 |

Data sourced from a study on aryl-bridged bis-quinolines and their in vivo activity against Plasmodium berghei. nih.gov

These data underscore the importance of the linker and substitution patterns in determining the antimalarial potency of bis-aryl compounds. Further screening of this compound and its analogues would be necessary to ascertain their potential in this therapeutic area.

Photosynthetic Electron Transport Inhibition in Plant Systems

A significant body of research points towards the inhibition of photosynthetic electron transport as a key mechanism of action for many herbicides containing a dichlorophenyl moiety. While direct studies on this compound are limited, the activity of structurally related compounds, most notably the phenylurea herbicides, provides a strong basis for inferring a similar mode of action.

Herbicides that inhibit photosynthesis typically disrupt the electron flow in photosystem II (PSII) unl.eduwssa.net. These inhibitors bind to the D1 protein of the PSII reaction center, blocking the binding of plastoquinone (B1678516) (PQ) unl.edu. This interruption of the electron transport chain prevents the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to plant death unl.edu. The blockage of electron flow also leads to the formation of reactive oxygen species, causing rapid cellular damage unl.edu.

Diphenyl ether herbicides have also been shown to inhibit photosynthetic electron transport, with the site of inhibition located between the two photosystems in the plastoquinone-cytochrome f region nih.gov. This is evidenced by an increased half-time for the dark reduction of cytochrome f in treated chloroplasts nih.gov.

Given the structural similarities, it is highly probable that this compound and its analogues could also function as inhibitors of photosynthetic electron transport. The presence of the 3,5-dichlorophenyl groups is a common feature in many potent PSII inhibitors.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

For diamide (B1670390) insecticides, which share the diamide core structure, modifications to the substituent groups on the phenyl rings have been shown to significantly impact their insecticidal activity researchgate.netrsc.org. The nature and position of these substituents can affect the molecule's binding affinity to the target site, such as the ryanodine (B192298) receptor in insects researchgate.net. For example, rosin-based diamides with electron-withdrawing groups on the benzene (B151609) ring have demonstrated better insecticidal activity than those with electron-donating groups rsc.org.

In the context of herbicidal activity, the substitution pattern on the phenyl ring is critical. For phenylurea herbicides, the presence and position of chlorine atoms are known to be important for their inhibitory effect on photosystem II.

The table below presents a hypothetical SAR study for this compound derivatives, based on general principles observed in related compounds. This table is for illustrative purposes and is not based on experimental data for this specific compound class.

| R1 (Linker) | R2 (Phenyl Substituent) | Predicted Activity | Rationale |

| -(CH2)- | 3,5-dichloro | Baseline | Propanediamide linker |

| -(CH2)2- | 3,5-dichloro | Potentially altered | Change in linker length could affect binding pocket fit. |

| -(CH2)- | 3,4-dichloro | Potentially altered | Shift in chlorine position could change electronic properties and steric interactions. |

| -(CH2)- | 3-chloro-5-bromo | Potentially altered | Halogen substitution can modulate lipophilicity and binding interactions. |

| -(CH2)- | 3,5-difluoro | Likely reduced | Fluorine is a weaker electron-withdrawing group than chlorine in this context. |

Further empirical studies are necessary to establish a definitive SAR for this compound and its derivatives to guide the design of analogues with optimized biological activities.

Pharmacophore ModelingNo pharmacophore models have been published for this compound or its analogues.

A table of compound names mentioned in the article cannot be generated as no specific compounds were discussed.

Advanced Applications and Emerging Research Directions for N,n Bis 3,5 Dichlorophenyl Propanediamide

Role as Chemical Intermediates in Complex Organic Synthesis

N,N'-bis(3,5-dichlorophenyl)propanediamide can serve as a valuable chemical intermediate in the synthesis of more complex molecules. The presence of reactive sites, including the amide linkages and the aromatic rings, allows for a variety of chemical transformations.

The amide groups can undergo hydrolysis to yield 3,5-dichloroaniline (B42879) and malonic acid, which are themselves important building blocks in organic synthesis. Conversely, the N-H bonds of the amide can be deprotonated and subsequently alkylated or arylated to introduce new functional groups. The dichlorophenyl rings are susceptible to nucleophilic aromatic substitution, although the deactivating effect of the two chlorine atoms makes these reactions challenging. However, under specific conditions, one or both chlorine atoms could be replaced by other functional groups, leading to a diverse array of derivatives.

Furthermore, the methylene (B1212753) group of the propanediamide backbone is activated by the two adjacent carbonyl groups, making it a potential site for condensation reactions. This reactivity could be exploited to build larger, more complex molecular architectures. While direct examples of this compound as a synthetic intermediate are not prevalent in the literature, the fundamental reactivity of its constituent parts points to its utility in the construction of novel organic compounds.

Potential in Agrochemical Development (e.g., Herbicides, Fungicides)

Compounds containing dichlorophenyl and amide moieties have a well-established history in the agrochemical industry. The 3,5-dichlorophenyl group, in particular, is a known toxophore in a number of fungicides. For instance, N-(3,5-dichlorophenyl)succinimide has been shown to exhibit fungicidal activity. rsc.org The structural similarity of this compound to these known agrochemicals suggests its potential for development as a novel herbicide or fungicide.

Research on N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides has demonstrated that compounds with electron-withdrawing groups, such as chlorine, on the phenyl ring can exhibit good to excellent fungicidal activities against various plant pathogens. nih.gov Specifically, meta-substitution with chlorine was found to be beneficial for activity against Pyricularia oryzae, Puccinia recondita, and Erysiphe graminis. nih.gov This provides a strong rationale for investigating the antifungal properties of this compound, which features two such meta-substituted rings.

The mode of action for such compounds often involves the disruption of essential biological processes in the target organisms. For example, some amide-containing fungicides act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), which interfere with mitochondrial respiration. Given the structural features of this compound, it is plausible that it could exhibit a similar mechanism of action. Further screening against a panel of plant pathogens would be necessary to determine its specific agrochemical potential.

Additionally, some plant extracts containing phenolic and flavonoid compounds have shown bioherbicidal activity. nih.gov While this compound is a synthetic compound, the study of its interactions with plant biological systems could reveal potential herbicidal effects.

Table 1: Fungicidal Activity of Related N-aryl Butanamides

| Compound Moiety | Target Fungi | Activity Level |

| meta-Chloro-substituted phenyl | Pyricularia oryzae | Good to Excellent |

| meta-Chloro-substituted phenyl | Puccinia recondita | Good to Excellent |

| meta-Chloro-substituted phenyl | Erysiphe graminis | Good to Excellent |

| meta-Cyano-substituted phenyl | Various | Low |

| meta-Nitro-substituted phenyl | Various | Low |

| meta-Methoxy-substituted phenyl | Various | Low |

| meta-Methyl-substituted phenyl | Various | Low |

| Data based on findings from related N-aryl butanamide studies. nih.gov |

Development as Chemosensors and Molecular Probes

The development of chemosensors for the detection of specific ions and molecules is a rapidly growing field of research. The structure of this compound, with its hydrogen bond donating amide groups and electron-deficient aromatic rings, makes it a candidate for development as an anion sensor. The amide N-H groups can form hydrogen bonds with anionic species, leading to a detectable signal change, such as a colorimetric or fluorescent response.

Research on 1,8-naphthalimide-based chemosensors has demonstrated the effectiveness of urea (B33335), thiourea, and amide moieties as hydrogen-bonding receptors for anions. nih.gov Similarly, bis(pyrrole-benzimidazole) conjugates have been investigated as colorimetric anion sensors, where the N-H donor sites play a crucial role in anion recognition. ias.ac.in These examples highlight the potential of the dual amide structure in this compound to act as an effective anion binding site.

The selectivity of such a sensor could be tuned by modifying the substitution pattern on the phenyl rings. The electron-withdrawing chlorine atoms on the 3 and 5 positions of the phenyl rings in this compound would increase the acidity of the amide protons, potentially enhancing their hydrogen bonding ability and influencing the selectivity towards certain anions. Further research would be needed to incorporate a signaling unit (chromophore or fluorophore) into the molecular structure to create a functional chemosensor.

Crystal Engineering and Supramolecular Assembly Applications

The study of how molecules pack in the solid state, known as crystal engineering, is crucial for designing materials with specific properties. The structure of this compound contains multiple sites for non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking, which can be exploited to build predictable supramolecular architectures.

The crystal structure of the closely related compound, N,N′-Bis(2-chlorophenyl)propanediamide, reveals a three-dimensional network stabilized by intermolecular N–H⋯O hydrogen bonds and C–H⋯π interactions. nih.gov It also features intramolecular C–H⋯O and N–H⋯Cl hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns, with the amide groups playing a key role in forming chains or sheets.

The presence of chlorine atoms also introduces the possibility of halogen bonding (C–Cl⋯O or C–Cl⋯N interactions), which is a directional and specific interaction that can be used to control the assembly of molecules in the solid state. In the crystal structure of N-(3,5-dichlorophenyl)maleamic acid, short Cl⋯O contacts contribute to the formation of a two-dimensional network. nih.gov The interplay between hydrogen bonding and halogen bonding in this compound could lead to the formation of complex and robust supramolecular structures with potential applications in areas such as materials science and gas storage.

Table 2: Key Crystallographic Data for N,N′-Bis(2-chlorophenyl)propanediamide

| Parameter | Value |

| Molecular Formula | C₁₅H₁₂Cl₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.8819 (9) |

| b (Å) | 15.3556 (10) |

| c (Å) | 7.0316 (5) |

| β (°) | 104.027 (7) |

| Volume (ų) | 1454.19 (17) |

| Data from a study on a structurally similar compound. nih.gov |

Materials Science Applications (e.g., Optoelectronic Properties, Polymer Chemistry)

The incorporation of this compound into polymers could lead to materials with interesting properties. The rigid dichlorophenyl groups could enhance the thermal stability and mechanical strength of polymers. Furthermore, the amide linkages can participate in hydrogen bonding, which can influence the morphology and properties of the resulting polymer.

While specific studies on the optoelectronic properties of this compound are not available, the photophysical properties of organic molecules are highly dependent on their electronic structure. mdpi.com The presence of the dichlorophenyl groups will influence the HOMO and LUMO energy levels of the molecule. Theoretical calculations could provide insight into its potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The synthesis of conjugated polymers containing specific functional units is a major area of research in materials science. researchgate.net It is conceivable that derivatives of this compound could be designed to be polymerizable, for example, by introducing polymerizable groups on the phenyl rings. This could lead to the development of new polymers with tailored electronic and photophysical properties.

Future Research Avenues and Translational Potential

The exploration of this compound presents several exciting avenues for future research with significant translational potential. A systematic investigation into its synthesis and reactivity would establish its utility as a versatile chemical intermediate. Screening for its biological activity could lead to the development of new agrochemicals with novel modes of action, addressing the growing problem of pesticide resistance.

The design and synthesis of chemosensors based on this scaffold could result in practical tools for environmental monitoring and medical diagnostics. A detailed study of its crystal engineering and supramolecular chemistry could pave the way for the rational design of new materials with tailored solid-state properties. Furthermore, computational and experimental investigations into its electronic and photophysical properties could uncover its potential in the field of materials science, particularly in the development of new polymers and optoelectronic devices.

Q & A

Q. What are the established synthetic routes for N,N'-bis(3,5-dichlorophenyl)propanediamide?

Methodological Answer: The compound can be synthesized via condensation reactions between propanediamide precursors and 3,5-dichlorophenyl derivatives. A common approach involves reacting 1,3-diaminopropane with 3,5-dichlorophenyl isocyanate or acyl chloride under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to avoid side reactions. Purification typically employs column chromatography with silica gel and a gradient of ethyl acetate/hexane . For analogs like bis-N,N'-(3,5-dichlorophenyl)imidazolidine, similar protocols using diaminoethane derivatives have been reported, suggesting adaptability to propanediamide synthesis .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR in deuterated DMSO or CDCl₃ to confirm the presence of dichlorophenyl protons (aromatic region: δ 7.2–7.8 ppm) and amide protons (δ 8.0–10.0 ppm).

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in solvents like ethanol or acetonitrile. Refinement using SHELXL (via the SHELX suite) is recommended, leveraging its robustness for small-molecule structures . For example, similar dichlorophenyl-containing compounds (e.g., ethyl N,N'-bis(3,4,5-trimethoxyphenyl)phosphorodiamidate) have been successfully resolved using this software .

Q. What are the documented biological activities of this compound in academic research?

Methodological Answer: While direct studies on this compound are limited, structurally related compounds exhibit:

- Antitumor Activity : Analogous amides with dichlorophenyl groups show inhibitory effects on gastric cancer cells (AGS and BGC-823) via MTT assays, suggesting potential mechanisms like apoptosis induction or mitochondrial uncoupling .

- Fungicidal Properties : N-(3,5-dichlorophenyl) derivatives (e.g., iprodione) target fungal cell membranes or mitochondrial function, indicating a possible mode of action for this compound .

Advanced Research Questions

Q. How to design experiments to evaluate mitochondrial uncoupling activity in cancer cells?

Methodological Answer:

- Oxygen Consumption Rate (OCR) Assays : Use a Seahorse XF Analyzer to measure OCR in treated vs. untreated cancer cells. A decrease in ATP-linked respiration coupled with increased proton leak indicates uncoupling.

- Membrane Potential Staining : Apply JC-1 dye to monitor mitochondrial membrane depolarization via fluorescence microscopy or flow cytometry.

- Comparative Studies : Reference methodologies from studies on N,N'-bis(3,5-dichlorophenyl)urea (SR4), which induces apoptosis via protein-free mitochondrial uncoupling .

Q. How to address low synthetic yields during scale-up?

Methodological Answer:

- Optimize Solvent Systems : Replace DMF with less polar solvents (e.g., toluene) to reduce side reactions like hydrolysis.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or coupling agents (EDC/HOBt) to enhance amide bond formation efficiency.

- In Situ Monitoring : Use FT-IR or HPLC to track reaction progress and identify intermediates for targeted optimization .

Q. How to resolve contradictions in crystallographic data refinement?

Methodological Answer:

- Twinned Data Handling : For cases of pseudo-merohedral twinning, employ SHELXL’s TWIN/BASF commands to refine twin laws and scale factors .

- Disorder Modeling : Use PART instructions to model disordered dichlorophenyl groups, ensuring thermal parameter (ADP) restraints align with electron density maps.

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check hydrogen bonding consistency with Mercury’s visualization suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.